Copper(II) trifluoromethanesulfonate

Catalog No.
S609484
CAS No.
34946-82-2
M.F
CHCuF3O3S
M. Wt
213.63 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Copper(II) trifluoromethanesulfonate

CAS Number

34946-82-2

Product Name

Copper(II) trifluoromethanesulfonate

IUPAC Name

copper;trifluoromethanesulfonic acid

Molecular Formula

CHCuF3O3S

Molecular Weight

213.63 g/mol

InChI

InChI=1S/CHF3O3S.Cu/c2-1(3,4)8(5,6)7;/h(H,5,6,7);

InChI Key

GZWXEFRPSWBAGC-UHFFFAOYSA-N

SMILES

C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].[Cu+2]

Synonyms

copper(II) trifluoromethanesulfonate, Cu(II)-TFS

Canonical SMILES

C(F)(F)(F)S(=O)(=O)O.[Cu]

Lewis Acid Catalyst

Copper(II) trifluoromethanesulfonate acts as a mild Lewis acid due to its vacant d-orbitals, accepting electron pairs from Lewis bases. This property makes it valuable for promoting various organic reactions, including:

  • Dehydration of alcohols and diols to alkenes: Cu(OTf)₂ efficiently promotes the removal of water molecules from alcohols and diols, leading to the formation of alkenes at room temperature. This approach offers advantages over traditional methods requiring high temperatures or strong acids. [Source: ]

Carbenoid Generation

Cu(OTf)₂ is crucial in generating carbenoids, highly reactive species resembling carbenes (carbon atoms with two unpaired electrons). Through in situ reduction, Cu(OTf)₂ gets converted to the Cu(I) state, which then activates diazo compounds (R-N=N⁺-X⁻) to form carbenoids. These carbenoids find applications in:

  • C-H insertion reactions: Carbenoids readily insert themselves into C-H bonds of various organic molecules, enabling targeted functionalization. [Source: ]
  • Cycloadditions: Carbenoids participate in cycloaddition reactions, forming cyclic compounds through bond formation between the carbenoid and another molecule. [Source: ]

Other Applications

Beyond the aforementioned roles, Cu(OTf)₂ finds application in various other areas of scientific research:

  • Fluorination reactions: Cu(OTf)₂ can mediate the introduction of fluorine atoms into organic molecules. [Source: ]
  • Polymerization reactions: Cu(OTf)₂ acts as a catalyst for the controlled polymerization of certain monomers. [Source: ]
  • Organic synthesis: Cu(OTf)₂ plays a role in numerous organic synthesis reactions, offering advantages like mild reaction conditions, high efficiency, and functional group tolerance. [Source: ]

Copper(II) trifluoromethanesulfonate, with the chemical formula C₂CuF₆O₆S₂ and CAS number 34946-82-2, is a coordination compound that serves as a mild Lewis acid. It appears as a white to slightly blue or light gray crystalline powder and is known for its hygroscopic nature, meaning it readily absorbs moisture from the air. This compound is soluble in water and has a melting point exceeding 300 °C .

The trifluoromethanesulfonate ion (triflate) is derived from triflic acid, which is one of the strongest acids known. The unique properties of copper(II) trifluoromethanesulfonate make it an effective catalyst in various organic reactions, promoting transformations such as dehydration of alcohols and diols to form alkenes .

, including:

  • Dehydration Reactions: Facilitates the conversion of alcohols and diols to alkenes at ambient temperatures.
  • Aldol Condensation: Catalyzes syn-selective aldol condensation of silyl enol ethers with aldehydes.
  • Cycloadditions: Used in asymmetric cycloadditions and Diels–Alder reactions.
  • Electrophilic Additions: Promotes electrophilic addition of olefins and asymmetric aziridination reactions.
  • Glycosylation Reactions: Activates various glycosyl donors in glycosylation processes .

Copper(II) trifluoromethanesulfonate can be synthesized through several methods:

  • Direct Reaction: Combining copper(II) oxide or copper(II) carbonate with triflic acid under controlled conditions.
  • Solvent-Based Methods: Utilizing solvents like benzotrifluoride to facilitate the reaction between various copper sources and triflic acid .
  • Precipitation Techniques: Forming the compound by precipitating copper salts in the presence of triflate ions.

These methods allow for the efficient production of copper(II) trifluoromethanesulfonate with high purity levels.

Copper(II) trifluoromethanesulfonate is widely utilized in organic chemistry for:

  • Catalysis: As a powerful Lewis acid catalyst in various organic transformations, including Friedel-Crafts reactions and hydroamination processes.
  • Synthesis of Complex Molecules: It aids in the synthesis of pharmaceuticals and natural products through complex multi-step reactions.
  • Research

Interaction studies involving copper(II) trifluoromethanesulfonate focus on its catalytic efficiency and reusability in organic reactions. Research indicates that it can be reused multiple times without significant loss of activity, making it economically advantageous for large-scale applications. Additionally, studies have explored its interactions with various substrates to enhance reaction yields and selectivity .

Copper(II) trifluoromethanesulfonate shares similarities with several other compounds, particularly other metal salts that function as Lewis acids. Here are some comparable compounds:

Compound NameLewis Acid StrengthCommon Uses
Copper(I) triflateModerateCatalysis in organic synthesis
Aluminum chlorideStrongCatalysis in Friedel-Crafts reactions
Zinc chlorideModerateCatalysis in various organic reactions
Iron(III) chlorideStrongCatalysis in polymerization and oxidation
Titanium tetrachlorideVery StrongCatalysis in alkene polymerization

Uniqueness of Copper(II) Trifluoromethanesulfonate:

  • Unlike many other Lewis acids, copper(II) trifluoromethanesulfonate exhibits mild acidity, making it suitable for sensitive substrates.
  • Its ability to promote specific asymmetric transformations distinguishes it from simpler Lewis acids like aluminum chloride .

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

1

Exact Mass

212.889447 g/mol

Monoisotopic Mass

212.889447 g/mol

Heavy Atom Count

9

GHS Hazard Statements

Aggregated GHS information provided by 58 companies from 4 notifications to the ECHA C&L Inventory.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Wikipedia

Copper(II) triflate

Dates

Modify: 2023-08-15

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